Bis(2-methoxyethyl)nitrosoamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-bis(2-methoxyethyl)nitrous amide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3/c1-10-5-3-8(7-9)4-6-11-2/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOVQRQPDLKLTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30218095 | |
| Record name | Diethylamine, 2,2'-dimethoxy-N-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.01 [mmHg] | |
| Record name | N-Nitrosobis(2-methoxyethyl)amine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21308 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
67856-65-9 | |
| Record name | Diethylamine, 2,2'-dimethoxy-N-nitroso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067856659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylamine, 2,2'-dimethoxy-N-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Bis 2 Methoxyethyl Nitrosoamine
Sustainable Synthetic Approaches
A significant advancement in the green synthesis of N-nitrosamines is the use of tert-butyl nitrite (B80452) (TBN) as a nitrosating agent. rsc.orgschenautomacao.com.br This method offers several advantages:
Solvent-Free Conditions : The reaction can be performed neat (without any solvent), which eliminates solvent waste and simplifies purification. rsc.orgrsc.orgrsc.org
Metal-Free and Acid-Free : The reaction does not require metal catalysts or harsh acids, making the process milder and preventing the formation of acidic waste streams. rsc.orgresearchgate.net
High Efficiency : The use of TBN typically results in excellent yields and short reaction times, often completing within minutes at room temperature. rsc.orgrsc.org
Benign By-product : The primary by-product of the reaction is tert-butanol, which is less hazardous and more easily removed than the by-products of other alkyl nitrites. rsc.org
Other non-conventional, sustainable methodologies for N-nitrosamine synthesis include electrochemical and flow chemistry techniques. Electrochemical synthesis utilizes an electric current to drive the nitrosation reaction, avoiding the need for toxic chemical redox reagents. cardiff.ac.uk Continuous flow chemistry offers enhanced safety, scalability, and reaction control, making it an advantageous platform for nitrosamine (B1359907) synthesis, including with reagents like TBN. schenautomacao.com.br
Green Chemistry Metrics
The "greenness" of a chemical process can be evaluated using several metrics. Research comparing traditional methods with modern, sustainable approaches for N-nitrosamine synthesis demonstrates significant improvements in environmental performance.
Table 2: Comparison of Synthetic Methodologies for N-Nitrosamines
| Metric | Conventional Method (e.g., NaNO₂/HCl) | Sustainable Method (e.g., TBN, solvent-free) | Reference(s) |
|---|---|---|---|
| Principle | In situ generation of nitrous acid | Direct nitrosation with a mild reagent | rsc.orgresearchgate.net |
| Solvent | Typically water or organic solvent | Often solvent-free | rsc.orgrsc.org |
| Conditions | Strong acid required | Neutral, acid-free, metal-free | rsc.orgresearchgate.net |
| By-products | Salt and acidic waste | tert-butanol (less hazardous, easily removed) | rsc.org |
| Atom Economy | Lower | Higher | researchgate.net |
| Environmental Factor (E-factor) | Higher (more waste) | Lower (less waste) | researchgate.net |
Applying these sustainable principles to the synthesis of Bis(2-methoxyethyl)nitrosoamine from bis(2-methoxyethyl)amine (B57041) can lead to a more efficient, safer, and environmentally responsible manufacturing process. researchgate.net
Chemical Reactivity and Transformation Mechanisms of Bis 2 Methoxyethyl Nitrosoamine
Fundamental Reactivity of the N-Nitroso Functional Group
The N-nitroso functional group (-N=O) is a key determinant of the chemical behavior of nitrosamines, including Bis(2-methoxyethyl)nitrosoamine. Its reactivity stems from a unique electronic structure and the ability to interact with various chemical species.
Electronic Structure and Resonance Contributions to Reactivity
The N-nitroso group's structure allows for resonance, which plays a significant role in stabilizing the molecule and influencing its chemical reactions. youtube.com The delocalization of electrons can be represented by different resonance structures, which help to explain why the nitroso group can act as both an electron-withdrawing and an electron-donating group depending on the reaction conditions. vaia.comstackexchange.com This dual nature is crucial for understanding its interactions in electrophilic aromatic substitution, where it directs incoming electrophiles to ortho and para positions despite being a deactivating group. vaia.comvaia.com The lone pair of electrons on the nitrogen atom can participate in resonance, which stabilizes the positive charge that develops on the ring during electrophilic attack. vaia.com
The most basic site on a nitrosamine (B1359907) is typically the oxygen atom, which allows for the delocalization of a positive charge onto the amino nitrogen atom. sci-hub.se This is supported by NMR studies of nitrosamines in strong acids. sci-hub.se While protonation at the oxygen atom is thermodynamically favored, protonation at the nitrogen atom is often invoked to explain certain reaction mechanisms, such as denitrosation. sci-hub.senih.gov
Reactions with Electrophilic Species: Alkoxydiazenium Salt Formation
Nitrosamines can react with electrophiles at the oxygen atom to form O-substituted hydroxydiazenium salts. nih.govacs.org A common example is the reaction with alkylating agents to produce alkoxydiazenium salts. nih.govacs.org Various alkylating agents have been successfully used for this purpose, including trialkyloxonium salts, dimethyl sulfate, and alkyl fluorosulfonates. acs.org These resulting alkoxydiazenium salts are themselves electrophilic and can undergo further reactions. acs.org For instance, they can be attacked by nucleophiles, often leading to the regeneration of the parent nitrosamine through O-dealkylation. acs.org
The formation of these salts is a key step in many synthetic applications and transformations of nitrosamines. The specific electrophile used can influence the subsequent reactivity of the resulting salt.
Acid-Catalyzed Denitrosation Pathways
Under acidic conditions, nitrosamines can undergo denitrosation, a reaction that cleaves the N-NO bond and results in the corresponding secondary amine. sci-hub.senih.gov This process is generally thought to proceed through the N-protonated form of the nitrosamine, which makes the nitroso group a better leaving group. sci-hub.senih.gov The N-protonated species can then be attacked by a nucleophile, leading to the release of the secondary amine and a nitrosating agent. sci-hub.senih.gov
The rate of denitrosation can be significantly accelerated by the presence of nucleophilic catalysts such as bromide, thiocyanate, and thiourea. nih.govrsc.org The choice of solvent also plays a crucial role, with studies showing that the reaction is influenced by the polarity of the medium. rsc.org For example, a mixture of 80% acetic acid in water with a bromide ion catalyst has been shown to be a highly effective system for denitrosation. rsc.org The efficiency of denitrosation is also dependent on the structure of the nitrosamine itself, with electron-withdrawing groups on the amine moiety generally increasing the reactivity. rsc.org
Photochemical Transformation Pathways
Exposure to ultraviolet (UV) light can induce significant transformations in nitrosamines, leading to the formation of various reactive intermediates and final products.
Homolytic N-N Bond Scission and Radical Intermediates
A primary photochemical process for nitrosamines is the homolytic cleavage of the N-N bond upon absorption of UV radiation. nih.govacs.org This bond scission results in the formation of an aminium radical and a nitric oxide radical. nih.govmdpi.com The formation of these radical intermediates has been confirmed through spin-trapping studies. nih.gov
These highly reactive radical species can then participate in a variety of subsequent reactions. For example, in the presence of unsaturated carbon-carbon bonds, the aminium radical and nitric oxide can add across the double bond. acs.org The conditions under which photolysis is carried out, such as the presence or absence of oxygen, can significantly influence the final products. acs.org
Oxygen-Atom Exchange and Nitramine Formation
In the presence of molecular oxygen, irradiated nitrosamines can undergo an oxygen-atom exchange, leading to the formation of ¹⁸O-labeled nitrosamines when conducted in an ¹⁸O₂-enriched atmosphere. acs.orgnih.gov This process is believed to occur through the formation of a peroxy intermediate. acs.orgresearchgate.net
Furthermore, photochemical reactions of nitrosamines in the presence of oxygen can also lead to the formation of the corresponding nitramines. nih.govacs.orgnih.gov Nitramines themselves can undergo photolysis via homolytic cleavage of their N-N bond, generating an amino radical and a nitrogen dioxide radical (NO₂•). acs.org This pathway provides an additional route for the formation of reactive nitrogen species and subsequent chemical transformations. acs.org The formation of nitramines from nitrosamines has been observed in reactions with various reactive nitrogen species, not just through photochemical pathways. acs.orgnih.gov
Redox Chemistry and Reductive Transformations
The redox chemistry of nitrosamines is a critical aspect of their chemical behavior, with reduction being a primary transformation pathway. These reactions can lead to the formation of corresponding secondary amines or hydrazines, effectively altering the chemical nature of the parent molecule.
Alternatively, the reduction of the nitroso group leads to the formation of the corresponding hydrazine (B178648). This transformation has been a subject of study since the late 19th century and can be achieved using a variety of reducing agents. nih.gov The choice of reagents and reaction conditions plays a crucial role in determining the product distribution between the secondary amine and the hydrazine.
A range of reducing agents and metal catalysts have been employed to effect the transformation of N-nitrosamines. The reactivity and the resulting products are highly dependent on the specific reagent and the structure of the nitrosamine. acs.org
Commonly used reducing agents include:
Zinc dust in acetic acid: This is one of the oldest methods for the reduction of nitrosamines to their corresponding hydrazines. nih.gov
Lithium aluminum hydride (LAH): This powerful reducing agent generally provides good yields of 1,1-disubstituted hydrazines. However, with certain nitrosamines, over-reduction to the parent amine and ammonia (B1221849) can occur if conditions are not carefully controlled. nih.gov A two-step procedure involving initial conversion to the hydrazine with LAH followed by hydrogenolysis with Raney-nickel to the amine has also been described for the complete reduction of nitrosamines. google.com
Nickel-aluminum alloy: In a basic solution, this alloy has been shown to effectively reduce nitrosamines to their parent amines, with conversions greater than 99.9% reported for various nitrosamines. google.com
Thiourea dioxide (TDO): This sustainable industrial reductant has been used for the metal-free reduction of aryl-N-nitrosamines to the corresponding hydrazines in an aqueous medium under mild conditions. rsc.orgresearchgate.net
Titanium(II) reagent: Prepared from TiCl₄ and magnesium powder, this reagent reduces a variety of nitrosamines to hydrazines in excellent yields. nih.gov
Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Rhodium on carbon (Rh/C) can also yield the corresponding hydrazines, although the efficiency is strongly influenced by reaction conditions. nih.gov In many of these reduction processes, denitrosation to form the parent secondary amine is a competing reaction. nih.gov
Table 1: Reactivity of General N-Nitrosamines with Various Reducing Agents
| Reducing Agent/Catalyst | Primary Product(s) | Notes |
| Zinc/Acetic Acid | Hydrazine | A classic method for hydrazine synthesis from nitrosamines. nih.gov |
| Lithium Aluminum Hydride (LAH) | Hydrazine, Amine | Can lead to over-reduction to the amine if not controlled. nih.govgoogle.com |
| Nickel-Aluminum Alloy | Amine | Effective for complete reduction to the parent amine. google.com |
| Thiourea Dioxide (TDO) | Hydrazine | A metal-free and sustainable reducing agent. rsc.orgresearchgate.net |
| TiCl₄/Mg | Hydrazine | Forms a potent Ti(II) reducing species. nih.gov |
| Catalytic Hydrogenation (Pd/C, Pt/C, Rh/C) | Hydrazine | Yields are highly dependent on reaction conditions. nih.gov |
Stability and Chemical Decomposition Mechanisms
The stability of this compound is influenced by factors such as temperature and pH, which can induce decomposition through various mechanisms.
Detailed studies on the pH-dependent decomposition kinetics of this compound are not available in the public domain. For N-nitrosamines in general, their formation from secondary amines and a nitrosating agent is known to be pH-dependent, typically favored under acidic conditions. nih.gov The stability of the nitrosamine itself can also be influenced by pH. For example, some nitrosamines exhibit stability at physiological pH but can be converted back to the parent amine under strongly acidic conditions. acs.org Sodium borohydride, a reducing agent, is known to decompose in neutral or acidic aqueous solutions but is stable at a pH of 14. wikipedia.org This suggests that the stability of nitrosamines in the presence of certain reagents can be highly pH-dependent. The basicity of the parent amine is also a factor, with strongly basic secondary amines being less prone to nitrosation because they remain protonated at lower pH. nih.gov
Formation Pathways of Bis 2 Methoxyethyl Nitrosoamine in Diverse Chemical Environments
Precursor Chemistry and Nitrosamine (B1359907) Generation
The primary routes to the formation of Bis(2-methoxyethyl)nitrosoamine involve the reaction of nitrogen-containing organic compounds with a nitrosating agent. The nature of the nitrogen-containing precursor plays a critical role in the reaction mechanism and efficiency.
The most direct and common pathway for the formation of this compound is the nitrosation of its corresponding secondary amine precursor, Bis(2-methoxyethyl)amine (B57041). This reaction typically occurs under acidic conditions where a nitrosating agent is generated in situ.
The general mechanism involves the reaction of the secondary amine with the nitrosonium ion (NO⁺), which is an effective electrophile. The lone pair of electrons on the nitrogen atom of Bis(2-methoxyethyl)amine attacks the nitrosonium ion, leading to the formation of a protonated N-nitrosamine. Subsequent deprotonation yields the stable this compound. researchgate.netusp.org
(CH₃OCH₂CH₂)₂NH + HNO₂ → (CH₃OCH₂CH₂)₂N-NO + H₂O
The rate of this reaction is influenced by several factors, including the pH of the medium, the concentration of both the amine and the nitrosating agent, and the temperature. acs.org While the nitrosation process is enhanced at acidic pH, very low pH can be less reactive due to the protonation of the amine, which reduces its nucleophilicity. nih.gov
Table 1: Precursor and Product Information
| Compound Name | CAS Number | Molecular Formula | Role in Formation |
| Bis(2-methoxyethyl)amine | 111-95-5 | C₆H₁₅NO₂ | Secondary Amine Precursor |
| This compound | 67856-65-9 | C₆H₁₄N₂O₃ | Final Product |
Tertiary amines can also serve as precursors to N-nitrosamines through a process known as nitrosative dealkylation. nih.goveuropa.eu In this pathway, a tertiary amine containing at least one Bis(2-methoxyethyl) group, such as an N-alkyl-N,N-bis(2-methoxyethyl)amine, can react with a nitrosating agent to yield this compound.
The mechanism of nitrosative dealkylation is more complex than the direct nitrosation of secondary amines. It is generally believed to proceed through the formation of a nitrosammonium ion intermediate, which then undergoes cleavage of a carbon-nitrogen bond. nih.gov This cleavage results in the formation of a secondary nitrosamine and a carbonyl compound (an aldehyde or a ketone). researchgate.netnih.gov
For a generic tertiary amine precursor, the reaction can be depicted as:
(CH₃OCH₂CH₂)₂NR + HNO₂ → (CH₃OCH₂CH₂)₂N-NO + R'CHO
The regioselectivity of the C-N bond cleavage, meaning which alkyl group is removed, depends on the structure of the tertiary amine and the reaction conditions, such as acidity. nih.gov Generally, the cleavage of smaller alkyl groups is favored.
While less common, other nitrogen-containing functional groups can also potentially lead to the formation of this compound.
Amides: N-substituted amides are generally less reactive towards nitrosating agents than amines due to the electron-withdrawing effect of the adjacent carbonyl group. europa.euchemicea.com However, under certain conditions, particularly with strong nitrosating agents, amides can undergo nitrosation. europa.eu The formation of a nitrosamine from a tertiary amide may proceed through hydrolysis to the corresponding secondary amine, followed by nitrosation. researchgate.netusp.org
Hydrazines: 1,1-Disubstituted hydrazines can be oxidized to form N-nitrosamines. usp.orgnih.gov For instance, 1,1-bis(2-methoxyethyl)hydrazine (B14287662) could theoretically be a precursor to this compound through an oxidation reaction. This process can occur with various oxidizing agents and even through aerial oxidation. nih.govnih.gov
Identification and Characterization of Nitrosating Agents
The formation of this compound is contingent upon the presence of a nitrosating agent, which is a species capable of delivering the nitroso group (-NO) to the nitrogen-containing precursor.
Nitrous acid (HNO₂) is the most common nitrosating agent in aqueous environments. It is typically formed in situ from the acidification of nitrite (B80452) salts, such as sodium nitrite (NaNO₂). wikipedia.org
NaNO₂ + H⁺ ⇌ HNO₂
Under acidic conditions, nitrous acid can exist in equilibrium with other reactive nitrogen species that act as the effective nitrosating agents. The nitrite ion (NO₂⁻) itself is not a potent nitrosating agent but serves as the reservoir for the formation of more reactive species. nih.gov
In addition to nitrous acid, several nitrogen oxide species can act as powerful nitrosating agents. These are often more reactive than nitrous acid and can effect nitrosation under a broader range of conditions.
Dinitrogen Trioxide (N₂O₃): This species is formed from the self-association of nitrous acid and is a potent nitrosating agent in both aqueous and non-aqueous media. nih.govresearchgate.net 2HNO₂ ⇌ N₂O₃ + H₂O
Dinitrogen Tetroxide (N₂O₄): This oxide of nitrogen can also act as a nitrosating agent, particularly in non-aqueous solvents. nih.goveuropa.eu
Nitrosyl Halides (e.g., NOCl): Nitrosyl chloride is a highly reactive nitrosating agent that can be formed from nitrous acid in the presence of chloride ions. nih.gov
Nitrosonium Salts (e.g., NOBF₄): Salts such as nitrosonium tetrafluoroborate (B81430) are stable and powerful sources of the nitrosonium ion (NO⁺) and are effective nitrosating agents, especially in organic solvents. nih.govorganic-chemistry.org
Table 2: Common Nitrosating Agents and Their Characteristics
| Nitrosating Agent | Chemical Formula | Typical Environment of Formation/Use | Reactivity |
| Nitrous Acid | HNO₂ | Aqueous, acidic conditions | Moderate |
| Dinitrogen Trioxide | N₂O₃ | Aqueous and non-aqueous | High |
| Dinitrogen Tetroxide | N₂O₄ | Non-aqueous solvents | High |
| Nitrosyl Chloride | NOCl | Acidic conditions with chloride ions | Very High |
| Nitrosonium Tetrafluoroborate | NOBF₄ | Organic solvents | Very High |
Catalytic and Environmental Factors Influencing Formation
The transformation of secondary amines like bis(2-methoxyethyl)amine into their corresponding nitrosamines is not spontaneous and is significantly influenced by the surrounding chemical environment. Catalytic surfaces and specific chemical species can accelerate nitrosation reactions, leading to the formation of this compound.
Activated carbon (AC), a material widely used in purification and filtration processes, has been unexpectedly identified as a catalyst for the transformation of secondary amines into N-nitrosamines. nih.govacs.orgresearchgate.netresearchgate.net Studies have shown that various commercial activated carbons can facilitate the formation of nitrosamines from secondary amines under ambient aerobic conditions. nih.govacs.orgacs.org The yield of nitrosamine can be influenced by the properties of the AC, with increased formation associated with higher surface area, more surface defects, and a higher carbonyl group content. researchgate.netnih.govresearchgate.net
Two primary pathways have been proposed for AC-catalyzed nitrosamine formation:
Catalysis of Nitrosation: AC surfaces can catalyze the reaction between a secondary amine and a nitrosating agent, such as nitrite. researchgate.net
Formation via Nitrogen Fixation: A novel mechanism has been discovered where AC catalyzes nitrosamine formation in the presence of atmospheric oxygen and nitrogen, without the need for pre-existing nitrite. researchgate.netnih.gov In this pathway, reactive sites on the AC surface interact with molecular oxygen to produce reactive oxygen species (ROS), such as hydroxyl radicals. researchgate.netnih.govresearchgate.net These ROS facilitate the fixation of molecular nitrogen onto the carbon surface, generating reactive nitrogen species (RNS), likely including nitrous oxide and hydroxylamine. researchgate.netnih.gov These RNS can then react with the adsorbed secondary amine to form the corresponding nitrosamine. researchgate.netnih.gov
Research indicates that nitrosamine formation is often higher on reduced AC surfaces compared to oxidized ones. nih.govacs.org The yield of N-nitrosodimethylamine (NDMA) at pH 7.5 was found to range from 0.05% to 0.29% of the amount of dimethylamine (B145610) (DMA) adsorbed by the activated carbon. nih.govacs.orgacs.org This catalytic role of activated carbon is a significant finding, as it suggests that processes designed for purification could inadvertently contribute to the formation of nitrosamine contaminants. researchgate.netnih.gov
The formation of this compound, particularly in the presence of catalysts like activated carbon, is critically dependent on atmospheric and dissolved gases. nih.gov Both molecular oxygen and nitrogen are essential reactants in the AC-catalyzed pathway that does not rely on traditional nitrosating agents. researchgate.netnih.gov
Oxygen (O₂): The presence of oxygen is a critical factor. nih.govacs.org On activated carbon surfaces, molecular oxygen is converted into highly reactive oxygen species (ROS). researchgate.netnih.gov Experiments where AC with adsorbed secondary amines was dried under air for extended periods showed significantly higher nitrosamine yields, highlighting the crucial role of oxygen. nih.govacs.orgresearchgate.net
Nitrogen (N₂): Atmospheric nitrogen serves as the source for the nitroso group in the AC-catalyzed nitrogen fixation pathway. researchgate.netnih.gov The ROS generated on the carbon surface facilitate the fixation of N₂, converting it into reactive nitrogen species (RNS) like nitrous oxide and hydroxylamine, which are capable of nitrosating secondary amines. researchgate.netnih.gov
Other Reactive Nitrogen Species (RNS): Beyond the AC-catalyzed pathway, other RNS can act as potent nitrosating agents. These include nitrogen oxides such as dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄). acs.orgnih.gov These species can react rapidly with secondary amines in both neutral and alkaline aqueous solutions to form N-nitrosamines. nih.gov Peroxynitrite (ONOO⁻) has also been shown to react with secondary amines to form both N-nitrosamines and N-nitramines. acs.orgresearchgate.net The formation of these nitrosating agents can be accelerated by oxygen, which converts nitric oxide (NO) into more reactive species. nih.gov
pH: The pH of the reaction medium is one of the most critical factors. The rate of nitrosation for most simple alkylamines follows a bell-shaped curve with respect to pH, with an optimal rate typically occurring around pH 3-4. europa.eu This is due to a trade-off:
At low pH, the concentration of the active nitrosating agent, nitrous acid (pKa ~3.4), and its derivative N₂O₃ increases, favoring the reaction. europa.eueuropa.eu
However, at this same low pH, the secondary amine (a base) becomes protonated, rendering it unreactive as the lone pair of electrons on the nitrogen is no longer available for nucleophilic attack. europa.eueuropa.eunih.gov
Conversely, at higher (neutral to basic) pH, more of the amine is in its reactive, unprotonated form, but the concentration of the nitrosating agent N₂O₃ is extremely low, thus slowing the reaction. europa.euusp.orgacs.orgnih.gov
It is noteworthy that in the presence of certain catalysts like formaldehyde (B43269), nitrosation of secondary amines can occur even at neutral to basic pH. usp.orgacs.org
Amine Basicity and Structure: The inherent properties of the secondary amine precursor are crucial.
Basicity (pKa): The basicity of an amine influences the nitrosation rate. europa.eu Weakly basic amines are more susceptible to nitrosation under acidic conditions because a larger fraction remains in the unprotonated, reactive state. nih.gov Strongly basic secondary amines with a pKa greater than 9.5 are less likely to form significant levels of nitrosamines. nih.gov
Structure: The molecular structure affects both reactivity and interaction with catalysts. Higher molecular weight secondary amines tend to show increased nitrosamine yields on activated carbon, likely due to greater adsorption onto the surface. nih.govacs.orgresearchgate.net Steric hindrance around the nitrogen atom, for instance by bulky alkyl groups, can decrease the rate of nitrosation by impeding the approach of the nitrosating agent. nih.govnih.gov
Temperature and Concentration: In line with general chemical kinetics, the rate of nitrosation is dependent on the temperature and the concentrations of the reactants. Higher temperatures generally increase reaction rates. The rate is also proportional to the concentrations of the secondary amine and the nitrosating agent. europa.eunih.gov
The following table summarizes the influence of these key parameters on the rate of nitrosamine formation from secondary amines.
| Parameter | Effect on Nitrosation Rate | Rationale |
| pH | Optimal rate typically at acidic pH (3-4); lower rates at very low and neutral/alkaline pH. europa.eu | Balances the formation of the active nitrosating agent (favored by low pH) and the availability of the reactive unprotonated amine (favored by higher pH). nih.gov |
| Amine Basicity (pKa) | Lower pKa (weaker base) generally leads to a faster rate. nih.gov | A larger fraction of a weaker base exists in the reactive, unprotonated form at the optimal acidic pH for nitrosation. europa.eu |
| Amine Structure | Increased molecular weight can increase yield on AC. nih.gov Steric hindrance near the nitrogen atom decreases the rate. nih.gov | Higher molecular weight can lead to greater adsorption on catalytic surfaces. acs.org Bulky groups block the nitrogen from attack by the nitrosating agent. nih.gov |
| Temperature | Higher temperature generally increases the reaction rate. | Provides the necessary activation energy for the reaction to proceed faster. |
| Concentration | Rate is dependent on the concentration of both the amine and the nitrosating agent. europa.eu | Higher concentrations lead to more frequent molecular collisions and a faster reaction rate. |
Advanced Spectroscopic and Analytical Characterization of Bis 2 Methoxyethyl Nitrosoamine
Spectroscopic Elucidation of Molecular Structure
Spectroscopic methods are fundamental in determining the molecular structure of Bis(2-methoxyethyl)nitrosoamine, providing detailed information about its atomic connectivity and functional groups.
In a typical ¹H NMR spectrum of a compound with a similar backbone, one would expect to see signals corresponding to the different proton environments. For this compound, this would include the methoxy (B1213986) protons (-OCH₃) and the methylene (B1212753) protons (-CH₂-). The chemical shifts and coupling patterns of these signals would provide definitive evidence for the compound's structure. Similarly, ¹³C NMR would show distinct signals for the methoxy and methylene carbons.
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -OCH₃ | 3.2 - 3.4 | 58 - 60 |
| -N-CH₂- | 3.5 - 3.8 | 48 - 52 |
| -CH₂-O- | 3.6 - 3.9 | 70 - 73 |
| Note: These are estimated values based on typical chemical shifts for similar functional groups and should be confirmed by experimental data. |
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of this compound, which serves as a molecular fingerprint. While a specific mass spectrum for this compound was not found, the principles of MS analysis for nitrosamines are well-established. In gas chromatography-mass spectrometry (GC-MS), the molecule is ionized, and the resulting fragmentation pattern is analyzed. nih.gov For nitrosamines, a common fragmentation pathway involves the loss of the nitroso group (•NO).
The molecular ion peak (M⁺) would correspond to the molecular weight of the compound. Key fragment ions would provide structural information. For instance, the cleavage of the C-N bond or C-O bond would result in characteristic fragment ions. Isotope dilution GC-MS, using isotopically labeled internal standards like ¹³C₅-N-nitrosoproline, is a reliable method for quantification. nih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-N=O group, as well as the C-O-C ether linkages and C-H bonds.
The N=O stretching vibration in nitrosamines typically appears in the region of 1425-1460 cm⁻¹. spectroscopyonline.com The C-O stretching vibrations of the ether groups would likely be observed in the 1070-1150 cm⁻¹ range. The C-H stretching vibrations from the methoxy and methylene groups would be found around 2850-3000 cm⁻¹. lumenlearning.com While a specific IR spectrum for this compound is not available, the spectrum of its precursor, Bis(2-methoxyethyl)amine (B57041), shows characteristic C-N and C-O stretches. chemicalbook.com
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N=O | Stretch | 1425 - 1460 | Strong |
| C-O-C | Stretch | 1070 - 1150 | Strong |
| C-H (alkane) | Stretch | 2850 - 3000 | Medium to Strong |
| C-N | Stretch | 1020 - 1250 | Medium |
Quantitative Analytical Methodologies
Accurate and sensitive quantitative methods are paramount for monitoring trace levels of nitrosamine (B1359907) impurities in various products.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the trace analysis of nitrosamines. youtube.com This method is particularly suitable for analyzing large, nonvolatile, and polar compounds. researchgate.net LC-MS/MS methods have been developed for the simultaneous analysis of multiple nitrosamines in pharmaceuticals and water samples. researchgate.netfda.gov.tw
These methods often employ a triple quadrupole mass spectrometer and can achieve very low limits of quantitation (LOQ), often in the parts-per-billion (ppb) range. youtube.comsciex.com For instance, a developed LC-MS/MS method for eight nitrosamines demonstrated a lower limit of quantitation (LLOQ) of 0.1 ng/mL, which is equivalent to 0.05 µg/g of impurity in a drug product. sciex.com The use of atmospheric pressure chemical ionization (APCI) as an ion source is common in these analyses. fda.gov.tw Validation of these methods typically includes assessments of linearity, accuracy, and precision to ensure reliable results. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is another robust technique used for the determination of nitrosamines. nih.gov This method is well-suited for volatile and thermally stable compounds. Prior to analysis, a derivatization step may be necessary to improve the volatility and chromatographic behavior of the nitrosamines. The sample is then introduced into the GC, where the components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer for detection and quantification. Isotope dilution GC-MS is a common approach that provides high accuracy and precision. nih.gov
Static Headspace Gas Chromatography for Volatile Analysis
Static headspace gas chromatography (SHS-GC) is a robust and widely utilized technique for the determination of volatile and semi-volatile organic compounds, such as nitrosamines, in various sample matrices. This method is particularly advantageous as it introduces only the gaseous phase of the sample into the analytical system, which minimizes contamination of the gas chromatograph and detector from non-volatile matrix components.
The fundamental principle of SHS-GC involves placing a sample in a sealed vial and heating it to a specific temperature for a set period. This allows volatile analytes, including any this compound present, to partition between the sample matrix (solid or liquid) and the gaseous phase (headspace) until equilibrium is reached. A portion of the vapor from the headspace is then automatically sampled and injected into the gas chromatograph.
In the context of nitrosamine analysis, a full evaporation static headspace (FE-SHS) technique has been shown to improve sensitivity. nih.gov Traditional SHS sampling can be less effective for nitrosamines due to their relatively high boiling points and high partition coefficients in many diluents. nih.gov By using a smaller sample size and a higher temperature, the FE-SHS method ensures the complete transfer of the analyte from the condensed phase to the vapor phase, thereby enhancing detection limits. nih.gov
For the analysis of nitrosamines, which contain nitrogen, a nitrogen-phosphorous detector (NPD) is often employed in conjunction with GC. The NPD offers high selectivity and sensitivity for nitrogen-containing compounds, making it well-suited for detecting trace levels of nitrosamines. nih.gov
Table 1: General Parameters for SHS-GC Analysis of Semi-Volatile Nitrosamines
| Parameter | Typical Setting | Purpose |
| Oven Temperature | 150 - 200 °C | To facilitate the volatilization of nitrosamines into the headspace. |
| Incubation Time | 15 - 45 minutes | To allow the sample to reach equilibrium between the matrix and the headspace. |
| Injection Volume | 1 - 2 mL | The volume of the headspace gas injected into the GC. |
| GC Column | Mid-polarity capillary column | To achieve chromatographic separation of different nitrosamines. |
| Detector | Nitrogen-Phosphorous Detector (NPD) or Mass Spectrometry (MS) | For selective and sensitive detection of nitrogen-containing compounds. |
Note: This table represents typical parameters for nitrosamine analysis and would require optimization for the specific analysis of this compound.
Method Validation and Performance Characteristics in Research Contexts
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose and provides reliable, reproducible results. In a research context, method validation for a compound like this compound would be performed in accordance with guidelines such as those from the International Council for Harmonisation (ICH). The validation process assesses a range of performance characteristics.
Numerous sensitive and selective analytical methods have been developed and validated for the detection of N-nitrosamine impurities in various products. nih.gov These methods often utilize techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.gov The validation of these methods is a critical step to ensure their accuracy and reliability. nih.gov
Key Method Validation Parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this would involve demonstrating that the chromatographic peak is free from interference from other compounds in the sample.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear relationship is typically evaluated by a series of dilutions of a standard solution.
Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. It is often assessed by spiking a blank matrix with a known concentration of the analyte and measuring the recovery.
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For nitrosamines, which are potent impurities, a very low LOQ is often required. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
Table 2: Illustrative Method Validation Acceptance Criteria for Nitrosamine Analysis
| Performance Characteristic | Illustrative Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |
| Accuracy (Recovery) | 80% - 120% |
| Precision (RSD) | ≤ 15% |
| Specificity | No interfering peaks at the retention time of the analyte. |
Note: This table provides illustrative criteria. The actual criteria for a specific method would be defined in the validation protocol.
Although a specific validated method for this compound using SHS-GC is not found in the reviewed literature, the principles outlined above would be fundamental to its development and validation in a research setting.
Computational Chemistry and Mechanistic Modeling of Bis 2 Methoxyethyl Nitrosoamine
Quantum Mechanical Studies of Reaction Mechanisms
Quantum mechanical (QM) methods are essential for modeling the intricate details of chemical reactions, including the formation and degradation of N-nitrosamines. These studies can provide insights into the electronic structure, reaction energetics, and transition states of key processes.
Transition State Analysis in N-Nitrosation Processes
The formation of N-nitrosamines, or N-nitrosation, is a critical reaction pathway. Transition state analysis using QM methods can reveal the energy barriers and geometries of the intermediate steps involved. However, a detailed review of the scientific literature did not yield specific studies on the transition state analysis for the N-nitrosation process leading to Bis(2-methoxyethyl)nitrosoamine. While general mechanisms of N-nitrosation of secondary amines are well-documented and computationally studied, specific energetic and structural data for the transition states involving the bis(2-methoxyethyl)amine (B57041) precursor were not found.
Energy Landscapes of Decomposition Pathways
The biological activity of N-nitrosamines is linked to their metabolic activation and subsequent decomposition, which can lead to reactive intermediates that interact with cellular macromolecules. Computational studies mapping the energy landscapes of these decomposition pathways are crucial for understanding their carcinogenic potential. For this compound, specific computational studies detailing the energy landscapes of its decomposition pathways, including metabolic activation steps such as α-hydroxylation, are not available in the reviewed literature. General quantum mechanical assessments of nitrosamine (B1359907) activation pathways have been conducted for the broader class of compounds, but specific data for this compound is not present. researchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational preferences and interactions with their environment, such as solvent molecules.
Conformational Analysis and Rotational Barriers
The three-dimensional structure and flexibility of a molecule can significantly influence its reactivity. Conformational analysis through MD simulations can identify the most stable arrangements of a molecule and the energy barriers to rotation around key chemical bonds. For this compound, there are no specific published molecular dynamics studies focused on its conformational analysis or the determination of its rotational barriers.
Structure-Reactivity Relationship Studies via Computational Approaches
Computational structure-activity relationship (SAR) studies are vital for predicting the toxicological properties of chemicals based on their molecular structure. These studies often employ quantum mechanical descriptors to correlate chemical structure with biological activity. While significant ongoing work on the SAR of N-nitrosamines has been reported, and computational tools are used to predict their carcinogenic potency, specific computational SAR studies focusing on or detailing parameters for this compound were not identified in the reviewed literature. researchgate.net The compound has been noted in toxicological studies as being positive in rodent carcinogenicity tests, which has prompted further investigation into its mutagenicity. oup.comresearcher.life
Electronic Structure Properties and Reactivity Prediction
No specific studies detailing the electronic structure properties, such as orbital energies, electron density distribution, or molecular electrostatic potential, of this compound were identified. Consequently, the prediction of its reactivity based on these fundamental properties cannot be specifically addressed.
Influence of Substituent Effects on Chemical Stability
The influence of the 2-methoxyethyl substituents on the chemical stability of the nitrosamine functional group in this compound has not been computationally modeled in available research. General principles suggest that the electronic and steric nature of substituents plays a critical role in the stability of N-nitrosamines. For instance, electron-withdrawing or bulky groups can alter the electron density around the N-N=O moiety and sterically hinder reactions, thereby affecting the molecule's stability and reactivity. However, a quantitative or detailed qualitative analysis specific to the 2-methoxyethyl group is not available.
Environmental Degradation Pathways of Bis 2 Methoxyethyl Nitrosoamine
Atmospheric Degradation Processes
The atmospheric persistence of Bis(2-methoxyethyl)nitrosoamine is primarily governed by its susceptibility to photolytic breakdown and its reactivity with atmospheric oxidants.
The photolysis of organic nitrates, which share the N-O bond system with nitrosamines, has been shown to be an important atmospheric sink, leading to the release of nitrogen oxides (NOx) and the formation of ozone. nih.gov The photolytic lifetime of some organic nitrates in the atmosphere can be as short as a few hours. nih.gov This suggests that photolysis could be a significant removal mechanism for this compound in the sunlit atmosphere.
The reaction with hydroxyl radicals (•OH) is a primary degradation pathway for many organic compounds in the troposphere. For nitrosamines, this reaction typically involves hydrogen abstraction from the alkyl chains. nih.gov The rate of this reaction is dependent on the structure of the nitrosamine (B1359907), with larger and more complex molecules often exhibiting higher reaction rates. nih.gov
Studies on the reaction of hydroxyl radicals with various low-molecular-weight nitrosamines have demonstrated a correlation between the reaction rate constant and the number of methylene (B1212753) groups in the compound. nih.gov This suggests that the methoxyethyl groups of this compound would be susceptible to attack by hydroxyl radicals, initiating its degradation. The resulting radical species can then undergo further reactions, leading to the formation of various degradation products.
The general mechanism for the reaction of a dialkylnitrosamine with hydroxyl radicals can be represented as: R¹R²N-NO + •OH → •R¹R²N-NO + H₂O
The subsequent reactions of the nitrosamine radical can lead to the formation of aldehydes, nitrates, and other smaller molecules.
Aqueous Degradation Pathways
In aquatic environments, the degradation of this compound can proceed through hydrolysis, advanced oxidation processes, and biodegradation.
Hydrolysis is the process of chemical breakdown of a compound due to reaction with water. The stability of nitrosamines to hydrolysis varies depending on their structure and the pH of the water. For instance, studies on N-nitrosodiethanolamine (NDELA), a compound structurally similar to this compound, have shown that it is resistant to hydrolysis at various pH levels. researchgate.net This suggests that this compound is likely to be relatively stable in aqueous environments with respect to hydrolysis under normal environmental conditions. The hydrolysis of some N-nitroso compounds has been shown to be subject to general base catalysis, particularly at higher pH values. rsc.orgrsc.org
Table 1: Hydrolytic Stability of Selected Nitrosamines
| Nitrosamine | pH | Temperature (°C) | Observation | Reference |
|---|---|---|---|---|
| N-Nitrosodiethanolamine (NDELA) | 4, 7, 9 | Not specified | Resistant to degradation | researchgate.net |
This table presents data for structurally similar compounds to infer the potential behavior of this compound.
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.com AOPs such as UV/H₂O₂ and UV/O₃ have been shown to be effective in degrading various nitrosamines, including NDMA. nih.gov
The degradation of NDMA using the UV/peroxodisulfate process has also been investigated and found to be effective. researchgate.net These processes generate highly reactive radicals that can attack the nitrosamine molecule, leading to its rapid degradation. The reaction of hydroxyl radicals with nitrosamines in aqueous solutions is a key step in these processes, with rate constants that are often diffusion-controlled. nih.gov Given the susceptibility of the methoxyethyl groups to radical attack, it is expected that AOPs would be an effective means of transforming this compound in water treatment scenarios.
The photocatalytic degradation of NDMA using TiO₂ has also been studied, showing that the reaction is primarily initiated by hydroxyl radicals. nih.gov The products of this degradation include methylamine (B109427), dimethylamine (B145610), nitrite (B80452), and nitrate. nih.gov
Biodegradation is a key process in the natural attenuation of organic pollutants in the environment. The potential for this compound to be biodegraded can be inferred from studies on similar compounds. For example, N-nitrosodiethanolamine (NDELA) has been shown to be biodegradable in lake water and sewage, although the degradation rate can be slow and dependent on environmental conditions such as the time of year. nih.gov In some studies, over 80% depletion of NDELA was observed after 56 days in lake water. sintef.no
The biodegradation of NDMA has also been documented in both aqueous and soil systems. asm.orgdtic.mil Microorganisms capable of mineralizing NDMA have been identified, with formaldehyde (B43269) and methylamine being reported as intermediates in the degradation pathway. asm.orgdtic.mil The rate of biodegradation can be influenced by the concentration of the nitrosamine and the presence of other carbon sources. asm.org
The presence of ether linkages in this compound may influence its biodegradability. Studies on the biodegradation of other ether-containing compounds, such as bis(1-chloro-2-propyl) ether, have shown that some bacteria are capable of cleaving the ether bond as an initial step in the degradation process. nih.gov This suggests that microorganisms capable of degrading this compound may exist in the environment.
Table 2: Biodegradation of Selected Nitrosamines
| Nitrosamine | System | Observation | Reference |
|---|---|---|---|
| N-Nitrosodiethanolamine (NDELA) | Lake water, sewage | Degraded by microorganisms, rate varies with season | nih.gov |
| N-Nitrosodiethanolamine (NDELA) | Lake water | >80% depletion after 56 days | sintef.no |
This table presents data for structurally similar compounds to infer the potential behavior of this compound.
Q & A
What analytical methods are recommended for detecting and quantifying trace levels of Bis(2-methoxyethyl)nitrosoamine in pharmaceutical matrices?
Basic Research Question
Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting nitrosamines at trace levels (≤ ppm). Key parameters include:
- Column : Reverse-phase C18 with 1.7 µm particle size for high resolution.
- Ionization : Electrospray ionization (ESI) in positive mode.
- Quantitation : Use deuterated internal standards (e.g., N-nitroso-diethanolamine-d8) to correct matrix effects .
- Limit of Detection (LOD) : Validation should achieve LOD ≤ 0.01 ppm, as per EMA guidelines. A study detected this compound at 0.13% abundance in plant extracts using GC-MS, demonstrating the need for method sensitivity .
How can researchers synthesize this compound while minimizing unintended byproducts?
Basic Research Question
Methodological Answer:
Synthesis typically involves nitrosation of the parent amine (bis(2-methoxyethyl)amine) using sodium nitrite under acidic conditions (pH 3–4). Critical steps:
- Temperature Control : Maintain <5°C to prevent thermal decomposition.
- Stoichiometry : Use a 1:1.2 molar ratio of amine to NaNO₂.
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) removes residual nitrosating agents.
Structural analogs like N-methyl-N-nitroso-phenethylamine ( ) suggest similar pathways, but side reactions (e.g., dimerization) require monitoring via <sup>1</sup>H-NMR .
What factors influence the stability of this compound in aqueous and organic solvents?
Advanced Research Question
Methodological Answer:
Stability varies with solvent polarity and pH:
How should researchers conduct risk assessments for this compound impurities in drug products?
Advanced Research Question
Methodological Answer:
Follow EMA’s “case-by-case” justification framework :
Structural Alerts : Evaluate amine precursors in synthesis pathways (e.g., 2-methoxyethanol derivatives).
Reactivity : Assess nitrosation potential using Arrhenius kinetics under simulated process conditions.
Control Strategies : Implement in-process testing (e.g., quenching nitrosating agents with ascorbic acid) .
Acceptable Intake (AI) : For genotoxic impurities, apply a threshold of ≤1.5 µg/day, as per ICH M7(R2) .
How can researchers resolve contradictions in reported abundance levels of this compound across studies?
Advanced Research Question
Methodological Answer:
Discrepancies (e.g., 0.13% in plant extracts vs. undetected in pharmaceuticals) arise from:
- Matrix Effects : Plant matrices may enhance extraction efficiency vs. synthetic APIs.
- Method Validation : Cross-validate using orthogonal techniques (e.g., GC-MS vs. LC-MS).
- Calibration Standards : Use certified reference materials (CRMs) traceable to NIST .
What regulatory requirements apply to controlling this compound in pharmaceuticals?
Advanced Research Question
Methodological Answer:
EMA and FDA mandate:
- Analytical Sensitivity : Methods must detect ≤0.03 ppm in drug substances.
- Root-Cause Analysis : Investigate nitrosamine formation pathways (e.g., solvent interactions, reagent impurities).
- Batch Testing : Test 3 consecutive batches annually unless risk assessment justifies reduced frequency .
How can environmental exposure to this compound be monitored in industrial effluents?
Advanced Research Question
Methodological Answer:
Use EPA Method 521 for wastewater analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
